REACTION_CXSMILES
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[CH3:1][N+:2]#[C-:3].[CH3:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](Cl)=[O:8].Cl.CC(C)=[O:17]>O>[CH3:3][NH:2][C:1](=[O:17])[C:7]([C:6]1[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=1[CH3:4])=[O:8]
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Name
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|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
C[N+]#[C-]
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Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 60° C. for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
the mixture was stirred at room temperature for 1.5 hours for hydrolysis
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C(=O)C1=C(C=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |